2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
描述
属性
IUPAC Name |
7-(3-methylphenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S/c1-14-5-4-6-15(9-14)17-12-29-21-20(17)23-13-25(22(21)28)11-16-10-19(27)26-8-3-2-7-18(26)24-16/h2-10,12-13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHQHRNYNCLXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-{[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Structural Characteristics
This compound features a thieno[3,2-d]pyrimidine core fused with a pyrido[1,2-a]pyrimidine structure. Its molecular formula is and it possesses multiple functional groups, including a methylphenyl moiety and a carbonyl group. These structural elements contribute to its diverse biological activities.
Biological Activities
Research indicates that compounds with thieno[3,2-d]pyrimidine and pyrido[1,2-a]pyrimidine moieties exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Similar compounds have shown efficacy in inhibiting the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
- Kinase Inhibition : The compound may interact with kinase enzymes, which play crucial roles in signaling pathways related to cancer and other diseases.
Case Studies and Research Findings
-
Anticancer Activity :
A study examined the effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in leukemia cells through the inhibition of key signaling pathways such as MEK/ERK . -
Antimicrobial Efficacy :
Research on similar thienopyrimidine compounds demonstrated their effectiveness against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined to assess their potency . -
Mechanistic Studies :
Investigations into the binding interactions of this compound with target proteins revealed potential mechanisms by which it could exert its biological effects. Techniques such as X-ray crystallography were employed to elucidate these interactions .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-ylacetonitrile | Similar thieno core | Anticancer activity observed |
| 6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidines | Benzimidazole fusion | Enhanced antimicrobial activity |
| 3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Contains chloroethyl group | Increased reactivity and potential anticancer effects |
相似化合物的比较
Core Structural Similarities and Variations
The pyrido[1,2-a]pyrimidin-4-one core is conserved across multiple analogs, but substituents on the thieno or pyrido rings vary significantly:
*Calculated using average atomic masses.
Physicochemical Properties
- Lipophilicity : The target’s 3-methylphenyl group increases logP (~3.5 estimated) compared to polar analogs like piperazine derivatives (logP ~2.8) .
- Solubility: Polar substituents (e.g., morpholino in ) improve aqueous solubility, whereas the target’s non-polar groups may require formulation optimization .
- Stability: The fused thieno-pyrido system in the target likely enhances metabolic stability over imidazo-pyrimidines (), which may undergo oxidative degradation .
常见问题
Basic: What synthetic strategies are commonly employed for preparing this compound?
Answer:
The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. Key steps include:
- Pd-mediated coupling : Optimize ligand selection (e.g., phosphine ligands) to stabilize intermediates and reduce side reactions .
- Cyclization in glacial acetic acid : Reflux conditions (7–8 hours) facilitate ring closure, with purification via recrystallization from dioxane .
- Functional group protection : Use tert-butyl or benzyl groups to prevent undesired reactivity during multi-step syntheses .
Basic: Which analytical techniques are essential for structural validation?
Answer:
Critical techniques include:
- 1H/13C NMR : Identify proton environments (e.g., methylene bridges at δ 4.2–4.5 ppm) and aromatic ring systems .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]+ ion matching theoretical values within 2 ppm error) .
- Elemental analysis : Verify purity (>95%) by comparing experimental vs. calculated C, H, N, and S percentages .
Advanced: How can reaction conditions be systematically optimized for higher yields?
Answer:
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. self-solvent systems (glacial acetic acid) to balance solubility and reactivity .
- Catalyst loading : Test Pd(OAc)₂ concentrations (1–5 mol%) to minimize metal residues while maintaining efficiency .
- Design of Experiments (DOE) : Use factorial designs to assess interactions between temperature (80–120°C), time (4–12 hours), and stoichiometry .
Advanced: How to resolve discrepancies between theoretical and experimental spectral data?
Answer:
- Isotopic pattern analysis : Use HRMS to distinguish between isobaric impurities and true molecular ions .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., Gaussian09 with B3LYP/6-31G*) .
- HPLC purity checks : Detect trace byproducts (e.g., des-methyl analogs) using C18 columns with UV detection at 254 nm .
Advanced: What methodologies evaluate structure-activity relationships (SAR) for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or pyrimidinone groups to assess bioactivity trends .
- Molecular docking : Screen against target proteins (e.g., kinase domains) using AutoDock Vina to predict binding affinities .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) to correlate structural features with activity .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, ATP-based viability readouts) .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may skew IC50 values .
- Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays .
Advanced: What strategies mitigate byproduct formation during synthesis?
Answer:
- Temperature control : Maintain reflux temperatures ≤110°C to prevent decarboxylation or ring-opening side reactions .
- In situ quenching : Add scavengers (e.g., polymer-bound thiourea) to trap unreacted intermediates .
- Chromatographic monitoring : Use TLC or LC-MS to track reaction progress and terminate before byproduct accumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
